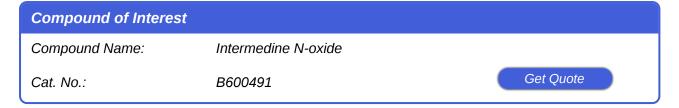


Chemical structure and stereochemistry of Intermedine N-oxide

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Intermedine N-oxide**

Introduction

Intermedine N-oxide is a naturally occurring pyrrolizidine alkaloid derivative found in various plant species, particularly those belonging to the Boraginaceae family, such as Symphytum officinale (comfrey) and Cerinthe glabra.[1][2][3][4] As with other pyrrolizidine alkaloids, it is synthesized by plants as a secondary metabolite, functioning as a chemical defense mechanism against herbivores and pathogens.[1] In scientific research, Intermedine N-oxide is investigated for its role in plant defense, its toxicological properties, and its potential as an anticancer agent.[1][4][5][6] This document provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and the experimental protocols for its isolation and characterization.

Chemical Structure and Stereochemistry

Intermedine N-oxide is characterized by a bicyclic pyrrolizidine core, which is esterified with a necic acid. The defining feature is the N-oxide functional group on the pyrrolizidine nitrogen atom.

Core Structure



The fundamental structure of **Intermedine N-oxide** is based on a retronecine-type pyrrolizidine skeleton. This core consists of two fused five-membered rings with a nitrogen atom at the bridgehead. The presence of the N-oxide group significantly influences the molecule's polarity and biological activity.[7][8]

IUPAC Nomenclature and Formula

- IUPAC Name: [(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.[2]
- Chemical Formula: C₁₅H₂₅NO₆.[1][2][9][10]
- CAS Number: 95462-14-9.[1][2][9][10]

Stereochemistry

The stereochemistry of **Intermedine N-oxide** is critical to its identity and biological function, distinguishing it from other isomers with the same molecular formula, such as lycopsamine N-oxide. The key stereocenters have the following absolute configurations: 7R on the pyrrolizidine ring, and 2'S and 3'R on the necic acid side chain.[3]

Caption: 2D structure of **Intermedine N-oxide** with key functional groups.

Physicochemical and Spectroscopic Data

The characterization of **Intermedine N-oxide** relies on a combination of physicochemical properties and spectroscopic techniques. The data presented below are crucial for its identification and quantification.



Property	Value	Reference(s)
Molecular Weight	315.36 g/mol	[1][2][9][10]
Monoisotopic Mass	315.16818752 Da	[2]
Chemical Formula	C15H25NO6	[1][2][9][10]
Appearance	Crystalline solid	[11]
Storage Temperature	< -15 °C	[1][9]
Mass Spectrometry (CI)	$[M+H]^+$ at m/z = 316; Fragment $[M+H-16]^+$ at m/z = 300 (loss of oxygen)	[3]
Mass Spectrometry (LC-ESI-ITFT)	Precursor [M+H] ⁺ at m/z = 316.1755	[2]
¹³ C and ¹ H NMR	Chemical shift values have been determined and used to confirm the structure and stereochemistry, distinguishing it from its isomers.	[3]

Experimental Protocols

The isolation and structural elucidation of **Intermedine N-oxide** involve multi-step procedures, from extraction from plant material to analysis using advanced spectroscopic methods.

Isolation from Natural Sources

A general protocol for the isolation of **Intermedine N-oxide** from plant sources like Cerinthe glabra is as follows:[3]

- Extraction: Powdered aerial parts of the plant are extracted with a polar solvent, typically ethanol.
- Solvent Evaporation: The crude extract is evaporated to dryness.

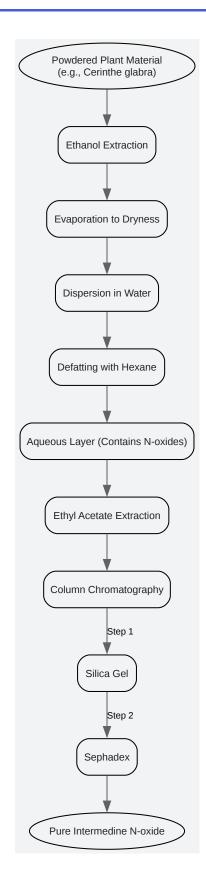






- Dispersion and Defatting: The residue is dispersed in water and defatted with a nonpolar solvent such as hexane to remove lipids and other nonpolar compounds.
- Liquid-Liquid Extraction: The aqueous layer is then extracted with a moderately polar solvent like ethyl acetate to separate the alkaloids from highly polar compounds.
- Chromatographic Purification: The resulting fraction is subjected to column chromatography.
 - Silica Gel Chromatography: Used for initial separation of the alkaloid fraction.
 - Sephadex Chromatography: Employed for final purification to yield pure Intermedine Noxide.[3]





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Caption: General workflow for the isolation of Intermedine N-oxide.



Structural Elucidation Methods

The definitive identification of **Intermedine N-oxide** requires a suite of analytical techniques.

- Mass Spectrometry (MS):
 - Protocol: The purified compound is analyzed using Chemical Ionization (CI) or Electrospray Ionization (ESI). In CI-MS, the observation of a pseudomolecular ion [M+H]⁺ and a characteristic loss of 16 Da ([M+H-16]⁺) is indicative of an N-oxide.[3] Highresolution MS, such as LC-ESI-ITFT, provides an accurate mass measurement for formula determination.[2]
 - Instrumentation: A common setup involves a Liquid Chromatography (LC) system coupled to a mass spectrometer like an LTQ Orbitrap XL.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).[³] The chemical shifts and coupling constants are compared with established data for Intermedine N-oxide and its stereoisomers.[³] The N-oxidation causes a downfield shift for neighboring protons and carbons compared to the parent amine, which is a key diagnostic feature.[⁴][¹2]
 - Instrumentation: High-field NMR spectrometers (e.g., 400 or 500 MHz) are typically used to obtain well-resolved spectra.[3]
- X-ray Crystallography:
 - Protocol: While not commonly reported in initial isolation studies, single-crystal X-ray diffraction would provide the most definitive proof of the three-dimensional structure and absolute stereochemistry. This requires growing a suitable single crystal of the compound.
 - Data Obtained: This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and spatial arrangement of all atoms.

Biological Activity and Significance



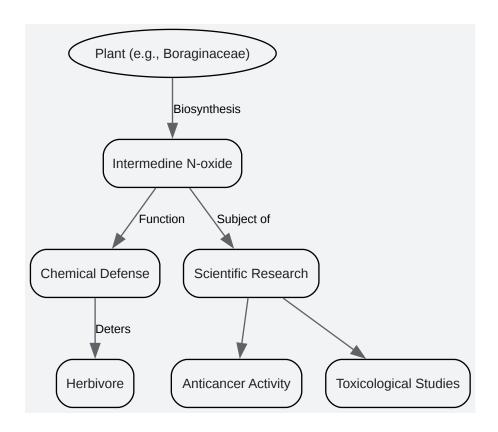
Intermedine N-oxide, as a plant-derived pyrrolizidine alkaloid N-oxide, has a dual role of interest to researchers.

Role in Plant Defense

Plants produce **Intermedine N-oxide** as a defense mechanism.[1] The N-oxide form is generally less toxic than the parent alkaloid but can be converted to the toxic form in the digestive tracts of herbivores, thus acting as a deterrent.

Potential as an Anticancer Agent

There is growing interest in **Intermedine N-oxide** for its potential anticancer properties.[4][5][6] The mechanism of action is thought to involve interference with cellular processes such as protein and nucleic acid synthesis.[1] The N-oxide functionality can influence the molecule's bioavailability and interaction with biological targets.



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Caption: Biological context and research interest in **Intermedine N-oxide**.



Conclusion

Intermedine N-oxide is a structurally complex pyrrolizidine alkaloid whose chemical identity is defined by its specific stereochemistry and the presence of an N-oxide group. Its study is significant for the fields of chemical ecology, toxicology, and drug development. The detailed protocols for its isolation and the comprehensive spectroscopic data available enable its unambiguous identification and further investigation into its biological activities. As research continues, a deeper understanding of its mode of action and potential therapeutic applications is anticipated.

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